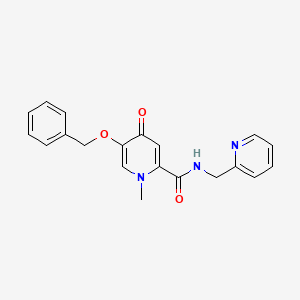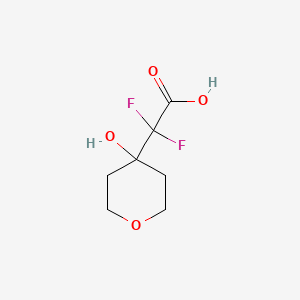![molecular formula C10H12N4O5S B2449543 3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide CAS No. 2138093-42-0](/img/structure/B2449543.png)
3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide, commonly known as NSC 745887, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of sulfonamide compounds and has a molecular weight of 351.36 g/mol.
Wirkmechanismus
NSC 745887 exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a crucial role in promoting tumor growth and metastasis. By inhibiting CAIX activity, NSC 745887 can effectively suppress tumor growth and metastasis, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
NSC 745887 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells from the body. The compound also inhibits the migration and invasion of cancer cells, which are crucial steps in the process of cancer metastasis. Additionally, NSC 745887 has been shown to reduce the levels of hypoxia-inducible factor 1-alpha (HIF-1α), a protein that is overexpressed in many types of cancer cells and promotes tumor growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
NSC 745887 has several advantages for lab experiments, including its high potency and selectivity for CAIX inhibition, as well as its ability to induce apoptosis and inhibit cancer cell migration and invasion. However, the compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on NSC 745887. One area of interest is the development of more efficient synthesis methods to produce the compound in larger quantities and with higher purity. Another area of research is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as an anti-cancer drug. Additionally, further studies are needed to evaluate the safety and efficacy of NSC 745887 in preclinical and clinical trials, as well as its potential use in combination with other anti-cancer drugs for synergistic effects.
Synthesemethoden
NSC 745887 can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzenesulfonamide with 3-azetidinone. The resulting compound is then treated with acetic anhydride and hydrochloric acid to obtain NSC 745887 in its pure form. The synthesis method has been optimized to produce high yields of the compound with good purity and quality.
Wissenschaftliche Forschungsanwendungen
NSC 745887 has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound has also been shown to inhibit the growth of cancer cells in animal models, making it a promising candidate for further development as an anti-cancer drug.
Eigenschaften
IUPAC Name |
3-[(2-nitrophenyl)sulfonylamino]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S/c11-9(15)10(5-12-6-10)13-20(18,19)8-4-2-1-3-7(8)14(16)17/h1-4,12-13H,5-6H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALYCXMMZKUKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)N)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Oxa-6-azaspiro[4.5]decane](/img/structure/B2449462.png)
![4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2449463.png)

![N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2449470.png)

![N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2449472.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2449474.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2449478.png)

![2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2449480.png)
![benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2449482.png)